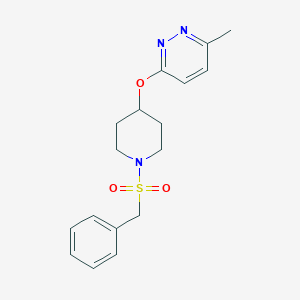

3-((1-(Benzylsulfonyl)pipéridin-4-yl)oxy)-6-méthylpyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine” is a type of piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Another method involves using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Molecular Structure Analysis

The molecular structure of similar compounds includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .Chemical Reactions Analysis

Piperidine derivatives undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques. For instance, the molecular weight of a similar compound, 3-{[1-(benzenesulfonyl)piperidin-4-yl]formamido}propanoic acid, is 340.4 .Applications De Recherche Scientifique

- Les pipéridines sont des éléments constitutifs essentiels pour la construction de médicaments. Le cycle pipéridine apparaît dans plus de vingt classes de produits pharmaceutiques et d'alcaloïdes . Les chercheurs explorent les dérivés Bz-Im-dS pour leur potentiel pharmacologique, visant à concevoir de nouveaux médicaments avec une efficacité accrue et des effets secondaires réduits.

- Une série de dérivés de 2-amino-4-(1-pipéridine) pyridine, y compris le Bz-Im-dS, a été conçue comme des inhibiteurs doubles de la kinase du lymphome anaplasique (ALK) résistante au Crizotinib en clinique et de la kinase 1 de l'oncogène c-ros (ROS1) . Ces composés sont prometteurs pour la thérapie anticancéreuse.

- De nouveaux dérivés de pipéridin-4-ol, y compris le Bz-Im-dS, ont été synthétisés et évalués pour leur potentiel en tant qu'antagonistes du CCR5. Les chercheurs visaient à trouver de nouveaux traitements pour le VIH-1 en ciblant ce récepteur .

Chimie Médicinale et Conception de Médicaments

Inhibition Duale de la Kinase

Antagonistes CCR5 pour le Traitement du VIH-1

Mécanisme D'action

Target of Action

The primary target of the compound “3-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine” is the Hedgehog (Hh) signaling pathway . This pathway plays crucial roles in various physiological functions, and its aberrant activation has been linked to several malignancies .

Mode of Action

The compound exhibits comparable potency to vismodegib in suppressing the Hh pathway activation . It represses Smoothened (SMO) activity by blocking its ciliary translocation . Interestingly, it has a distinctive binding interface with SMO compared with other SMO-regulating chemicals .

Biochemical Pathways

The compound affects the Hh signaling pathway, which is initiated by a complex interplay of transmembrane proteins at the cellular membrane level, including the 12-pass membrane receptor known as Patched (PTCH) and the class F G protein-coupled receptor-like transducer called Smoothened (Smo) .

Result of Action

The compound maintains an inhibitory activity against the SmoD477H mutant, as observed in a patient with vismodegib-resistant basal cell carcinoma (BCC) . Furthermore, it inhibits tumor growth in the mouse model of medulloblastoma (MB) . These findings suggest that the compound has the therapeutic potential to overcome drug resistance in Hh-dependent cancers .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For instance, a similar compound, 1-piperidin-4-yl-5-(trifluoromethyl)-1H-1,2,3-benzotriazole hydrochloride hydrate, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Orientations Futures

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field. Future research will likely continue to explore the synthesis, functionalization, and pharmacological application of piperidine derivatives .

Propriétés

IUPAC Name |

3-(1-benzylsulfonylpiperidin-4-yl)oxy-6-methylpyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-14-7-8-17(19-18-14)23-16-9-11-20(12-10-16)24(21,22)13-15-5-3-2-4-6-15/h2-8,16H,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDGYIATZONWAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-N-(3-chlorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2466820.png)

![N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)oxolane-3-carboxamide](/img/structure/B2466821.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2466823.png)

![N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2466824.png)

![3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2466826.png)

![[14-methyl-5-(2-methylphenyl)-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2466831.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2466836.png)